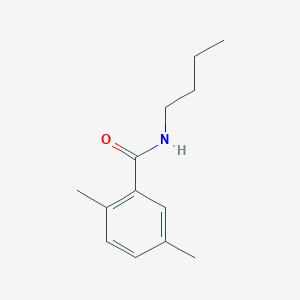

N-butyl-2,5-dimethylbenzamide

Descripción

N-Butyl-2,5-dimethylbenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a butyl group on the nitrogen atom and methyl groups at the 2- and 5-positions of the aromatic ring. For instance, analogous benzamides like N-methoxy-3,5-dimethylbenzamide () are synthesized via reactions between substituted benzoic acids (or acyl chlorides) and amines or amino alcohols under catalytic conditions . The presence of alkyl substituents (methyl and butyl groups) likely enhances lipophilicity and influences steric effects, which could modulate its reactivity in organic synthesis or biological activity.

Propiedades

IUPAC Name |

N-butyl-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-8-14-13(15)12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDLROHXLWSHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-butyl-2,5-dimethylbenzamide and related compounds:

Key Comparisons:

Functional Group Diversity: N-Butyl-2,5-dimethylbenzamide features an amide group, contrasting with the ester functionality in N-butyl-2-cyanoacrylate (Glubran-2®). The amide group confers greater hydrolytic stability compared to cyanoacrylate esters, which polymerize rapidly in medical embolization . The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () includes a hydroxyl group, enabling hydrogen bonding and metal coordination, unlike the non-polar butyl group in the target compound .

Substituent Effects: The 2,5-dimethyl substitution in the target compound creates steric hindrance that may limit accessibility in catalytic reactions compared to the 3,5-dimethyl isomer in N-methoxy-3,5-dimethylbenzamide ().

Applications: N-Butyl-2-cyanoacrylate is clinically validated for vascular embolization due to rapid polymerization , whereas benzamide derivatives like the target compound are more likely to serve as intermediates in organic synthesis or bioactive molecules.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.